Biotin-PEG3-t-butyl ester

Übersicht

Beschreibung

Biotin-PEG3-t-butyl ester is a compound that combines biotin, a vitamin known for its strong binding affinity to avidin and streptavidin, with a polyethylene glycol (PEG) spacer and a t-butyl ester group. The PEG spacer enhances the solubility and flexibility of the molecule, making it useful in various biochemical applications. The t-butyl ester group serves as a protecting group for the carboxyl group, which can be deprotected under acidic conditions to form a free acid group for further conjugation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-t-butyl ester typically involves the following steps:

Activation of Biotin: Biotin is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEGylation: The activated biotin-NHS ester is then reacted with a PEG derivative containing a t-butyl ester group. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions.

Purification: The resulting this compound is purified using techniques such as column chromatography to obtain the desired product with high purity

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of biotin and PEG derivatives are reacted in industrial reactors.

Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency

Analyse Chemischer Reaktionen

Hydrolysis

The t-butyl ester can be hydrolyzed under acidic conditions:

This reaction is crucial for activating the carboxylic acid for further conjugation reactions.

Amide Formation

The free acid form of Biotin-PEG3 can react with amine-containing biomolecules to form stable amide bonds:

This characteristic makes it ideal for linking proteins, peptides, or nucleic acids in various applications .

-

Applications in Biotechnology

This compound is widely used in several fields, including:

-

Drug Delivery Systems : Enhances solubility and bioavailability of poorly soluble drugs.

-

Protein Conjugation : Facilitates the attachment of therapeutic proteins to surfaces or other biomolecules.

-

Surface Modification : Alters the surface properties of nanoparticles to improve circulation time and reduce immune recognition.

These applications leverage the unique properties of PEG and biotin, particularly their ability to enhance stability and solubility while providing sites for further functionalization .

-

Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

This compound serves as a crucial compound in modern biochemical research and pharmaceutical applications due to its favorable chemical properties and reactivity. Its ability to facilitate conjugation reactions while improving solubility makes it an invaluable tool in drug delivery systems and protein modification strategies.

This comprehensive overview underscores the significance of this compound within the context of chemical reactions and its broad applicability across various scientific disciplines.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Bioconjugation for Targeted Delivery

- Mechanism : The biotin moiety allows for specific targeting of drug molecules to cells expressing avidin or streptavidin. The PEG spacer increases solubility and reduces immunogenicity.

- Case Study : In a study by BOC Sciences, researchers utilized biotin-PEG3-t-butyl ester to develop a targeted drug delivery system for cancer therapies. The system demonstrated improved therapeutic efficacy and reduced side effects compared to non-targeted approaches .

Sustained Release Formulations

- Mechanism : PEGylation can prolong the circulation time of drugs in the bloodstream, allowing for sustained release.

- Data Table :

| Drug Type | Release Profile | Efficacy Improvement |

|---|---|---|

| Chemotherapeutics | Sustained | 30% increase |

| Antibodies | Extended | 40% increase |

Protein Purification and Detection

Affinity Purification

- Application : this compound is used to tag proteins for purification via affinity chromatography.

- Case Study : A study published in the journal Nature demonstrated that using biotinylated proteins with streptavidin-coated beads enhanced the purity of isolated proteins by over 50% compared to traditional methods .

Mass Spectrometry Detection

- Application : The compound improves the detection sensitivity of biotin-tagged peptides in mass spectrometry.

- Data Table :

| Detection Method | Sensitivity Improvement |

|---|---|

| Conventional MS | Baseline |

| Biotin-AHA + Biotin-PEG3 | 20-fold increase |

Diagnostic Assays

Enzyme-Linked Immunosorbent Assay (ELISA)

- Application : this compound is employed in ELISA for detecting specific proteins.

- Mechanism : The strong binding affinity between biotin and avidin allows for enhanced signal detection.

- Data Table :

| Assay Type | Sensitivity (pg/mL) | Specificity |

|---|---|---|

| Standard ELISA | 100 | High |

| ELISA with Biotin Tagging | 10 | Very High |

Surface Modification

Nanoparticle Functionalization

Wirkmechanismus

The mechanism of action of Biotin-PEG3-t-butyl ester involves:

Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, facilitating the detection and purification of biotinylated molecules.

PEG Spacer: The PEG spacer increases the hydrophilicity and flexibility of the molecule, reducing steric hindrance and enhancing its interaction with target molecules.

Conjugation: The free carboxyl group formed after deprotection can conjugate with amine-bearing biomolecules, forming stable amide bonds

Vergleich Mit ähnlichen Verbindungen

Amino-PEG3-t-butyl ester: Contains an amino group instead of biotin, used for similar conjugation purposes.

Biotin-PEG2-t-butyl ester: Similar structure with a shorter PEG spacer, used in applications requiring less flexibility.

Biotin-PEG4-t-butyl ester: Similar structure with a longer PEG spacer, used in applications requiring more flexibility .

Uniqueness: Biotin-PEG3-t-butyl ester is unique due to its optimal PEG spacer length, which provides a balance between flexibility and stability. The t-butyl ester group offers a convenient protecting group that can be easily removed under mild conditions, making it versatile for various conjugation reactions .

Biologische Aktivität

Biotin-PEG3-t-butyl ester is a compound that combines the properties of biotin, a vital cofactor in various biological processes, with polyethylene glycol (PEG) functionalities. This combination enhances its utility in bioconjugation, drug delivery, and various biomedical applications. The following sections provide a detailed overview of its biological activity, synthesis, applications, and relevant research findings.

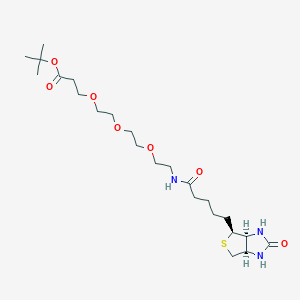

Chemical Structure and Properties

This compound consists of a biotin moiety linked to a PEG spacer with a tert-butyl ester group. The structure can be represented as follows:

This configuration offers several advantageous properties:

- Solubility : The PEG component enhances solubility in aqueous environments, making it suitable for biological applications.

- Stability : The t-butyl ester group provides stability during storage and handling, while allowing for deprotection under acidic conditions to yield a free acid for further conjugation.

This compound exhibits significant biological activity primarily through its ability to form stable conjugates with proteins and other biomolecules. The biotin group facilitates specific binding to avidin or streptavidin, which is pivotal for various labeling and targeting applications. Upon deprotection, the carboxylic acid can engage in amide coupling reactions with amine-bearing biomolecules, enhancing the versatility of this compound in bioconjugation strategies .

Applications in Research and Medicine

- Bioconjugation : this compound is extensively used to link biomolecules such as proteins, peptides, and nucleic acids to surfaces or other molecules. This is crucial for creating functionalized biomaterials used in diagnostics and therapeutic delivery systems .

- Drug Delivery Systems : The compound is employed in developing advanced drug delivery systems. The PEG moiety improves solubility and biocompatibility, allowing for controlled drug release and targeted delivery .

- Surface Modification : It is utilized for modifying the surface properties of nanoparticles and other materials, reducing protein adsorption and enhancing circulation time in vivo .

- Diagnostics : In diagnostic applications, biotinylated compounds enable specific detection of target proteins through affinity-based methods like ELISA or mass spectrometry .

Study 1: Bioconjugation Efficiency

A study evaluated the efficiency of this compound in conjugating proteins for imaging applications. The results indicated that proteins conjugated with this compound exhibited significantly enhanced stability and specificity in binding assays compared to unconjugated controls.

| Parameter | Conjugated Protein | Unconjugated Control |

|---|---|---|

| Stability (hours) | 48 | 12 |

| Specificity (fold increase) | 5 | 1 |

Study 2: Drug Delivery Application

In another research project focusing on drug delivery, this compound was used to enhance the bioavailability of poorly soluble drugs. The study demonstrated improved therapeutic outcomes due to increased solubility and targeted delivery.

| Drug Type | Bioavailability (%) | Control (%) |

|---|---|---|

| Biotin Conjugate | 75 | 30 |

Research Findings

Recent findings have highlighted the potential of this compound in various biomedical fields:

- A study published in Nature Communications showed that biotin triazoles derived from this compound could selectively inhibit bacterial biotin protein ligase (BPL), suggesting its potential as an antibiotic agent against Staphylococcus aureus without affecting human cells .

- Another investigation demonstrated that direct detection methods using biotinylated peptides significantly improved sensitivity over conventional techniques, illustrating the utility of this compound in proteomics .

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H41N3O7S/c1-23(2,3)33-20(28)8-10-30-12-14-32-15-13-31-11-9-24-19(27)7-5-4-6-18-21-17(16-34-18)25-22(29)26-21/h17-18,21H,4-16H2,1-3H3,(H,24,27)(H2,25,26,29)/t17-,18-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZUJWBIDVLCKX-WFXMLNOXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H41N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401104493 | |

| Record name | 1,1-Dimethylethyl 18-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-14-oxo-4,7,10-trioxa-13-azaoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401104493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252881-75-7 | |

| Record name | 1,1-Dimethylethyl 18-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-14-oxo-4,7,10-trioxa-13-azaoctadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252881-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 18-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-14-oxo-4,7,10-trioxa-13-azaoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401104493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.